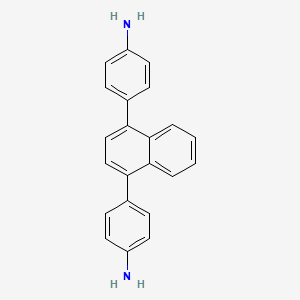

4,4'-(Naphthalene-1,4-diyl)dianiline

Description

Significance of Aromatic Diamines in Polymer Chemistry and Advanced Materials Development

Aromatic diamines are a cornerstone in the synthesis of high-performance polymers, most notably polyimides and polyamides. The presence of two amine functional groups attached to a rigid aromatic structure is key to their utility. rsc.org These amine groups serve as reactive sites for polymerization, typically with dianhydrides or diacid chlorides, to form long-chain polymers.

The incorporation of aromatic diamines into a polymer backbone imparts a number of desirable properties:

Exceptional Thermal Stability: The aromatic rings are inherently stable at high temperatures, contributing to high glass transition temperatures (Tg) and decomposition temperatures (Td) in the resulting polymers. This allows the materials to maintain their structural integrity and mechanical properties at elevated temperatures. rsc.orgresearchgate.net

Excellent Mechanical Strength: The rigidity of the aromatic units leads to strong intermolecular interactions and efficient chain packing, resulting in polymers with high tensile strength and modulus. mdpi.com

Chemical Resistance: The stable aromatic structure also provides resistance to a wide range of chemicals and solvents. rsc.org

The specific structure of the aromatic diamine plays a crucial role in determining the final properties of the polymer. Factors such as the geometry of the diamine, the presence of flexible or rigid linkages between aromatic rings, and the addition of various substituent groups can be tailored to fine-tune the polymer's characteristics.

Role of Naphthalene (B1677914) Derivatives in High-Performance Functional Materials

Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is more than just a simple aromatic unit. Its extended π-conjugated system and inherent rigidity make it a valuable building block for a variety of functional materials. rsc.org When incorporated into polymers, naphthalene derivatives can significantly enhance their performance profiles.

The introduction of a naphthalene moiety into a polymer backbone can lead to:

Enhanced Thermal and Mechanical Properties: The larger, more rigid structure of the naphthalene ring, compared to a single benzene ring, can further increase the thermal stability and mechanical strength of a polymer. rsc.orgresearchgate.net Research on polyimides containing naphthalene units has shown that these materials exhibit high glass transition temperatures, often exceeding 290°C, and decomposition temperatures (5% weight loss) above 510°C. rsc.orgrsc.org

Improved Optical and Electronic Properties: The extended π-system of naphthalene can influence the optical and electronic properties of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov Naphthalene-based polymers have been investigated for their potential as blue-light-emitting materials.

Modified Solubility and Processability: While the rigidity of the naphthalene group can sometimes lead to poor solubility, strategic placement within the polymer chain or the introduction of flexible linkages can be used to create soluble, high-performance polymers that are easier to process. rsc.org

Low Dielectric Constant: For applications in microelectronics, a low dielectric constant is crucial to reduce signal delay and power consumption. The incorporation of bulky, non-polar groups like naphthalene can increase the free volume within the polymer matrix, thereby lowering the dielectric constant. mdpi.comnih.gov

Overview of Research Trajectories for 4,4'-(Naphthalene-1,4-diyl)dianiline as a Monomer

Research into 4,4'-(naphthalene-1,4-diyl)dianiline as a monomer is focused on leveraging its unique 1,4-substitution pattern on the naphthalene core to create polymers with a linear and rigid backbone. This specific geometry is expected to lead to highly ordered polymer chains, which could translate into exceptional thermal and mechanical properties.

The primary area of investigation for this monomer is in the synthesis of polyimides. The general approach involves a two-step process:

Poly(amic acid) Formation: The diamine is reacted with a tetracarboxylic dianhydride in a polar aprotic solvent at room temperature. This ring-opening polyaddition reaction forms a soluble poly(amic acid) precursor.

Imidization: The poly(amic acid) is then converted into the final polyimide through thermal or chemical cyclodehydration. This step creates the stable imide rings and is often carried out by heating the poly(amic acid) film at elevated temperatures. vt.edu

While specific research data for polymers derived exclusively from 4,4'-(naphthalene-1,4-diyl)dianiline is emerging, studies on closely related isomers provide valuable insights into the expected performance. For instance, research on polyimides synthesized from 4,4′-(naphthalen-1-ylmethylene)dianiline (a structurally similar diamine) demonstrates the potential for achieving high thermal stability, with glass transition temperatures exceeding 290°C and 5% weight loss temperatures surpassing 510°C. rsc.orgrsc.org

Furthermore, studies on other naphthalene-containing diamines in polyimides have shown promising results in lowering the dielectric constant. For example, the introduction of a naphthalene-based diamine into a polyimide system has been shown to reduce the dielectric constant from 3.21 to 2.82 at 1 MHz. mdpi.comnih.gov This is attributed to the bulky nature of the naphthalene ring, which disrupts chain packing and increases free volume. mdpi.comnih.gov

The mechanical properties of such polyimides are also a key area of interest. Research on analogous systems indicates that these polymers can achieve high tensile strength and modulus. For example, polyimides based on a 2,6-naphthalene diamine derivative exhibited tensile strengths of up to 96.41 MPa and an elastic modulus of 2.45 GPa. mdpi.comnih.gov

The following tables summarize typical properties of high-performance polyimides containing naphthalene-based diamine monomers, which serve as a benchmark for what can be expected from polymers derived from 4,4'-(naphthalene-1,4-diyl)dianiline.

Table 1: Thermal and Mechanical Properties of Naphthalene-Based Polyimides Data based on research on analogous naphthalene-containing polyimides. rsc.orgmdpi.comnih.govresearchgate.net

| Property | Value Range |

| Glass Transition Temperature (Tg) | 223 - 387 °C |

| 5% Weight Loss Temperature (Td5) | 510 - 569 °C |

| Tensile Strength | 86 - 107 MPa |

| Tensile Modulus | 2.14 - 2.47 GPa |

Table 2: Dielectric Properties of Naphthalene-Based Polyimides at 1 MHz Data based on research on analogous naphthalene-containing polyimides. mdpi.comnih.gov

| Property | Value |

| Dielectric Constant (Dk) | 2.82 - 3.21 |

| Dielectric Loss (Df) | 0.0065 - 0.0091 |

Future research on 4,4'-(naphthalene-1,4-diyl)dianiline will likely focus on the synthesis and detailed characterization of a wider range of polymers, including polyamides and other high-performance plastics. A key aspect will be to establish a clear structure-property relationship, understanding how the linear and rigid nature of this specific monomer influences the final material properties. The exploration of its potential in applications requiring a combination of extreme thermal stability, mechanical robustness, and desirable dielectric properties will continue to be a major thrust in the field of advanced materials science.

Structure

3D Structure

Properties

Molecular Formula |

C22H18N2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

4-[4-(4-aminophenyl)naphthalen-1-yl]aniline |

InChI |

InChI=1S/C22H18N2/c23-17-9-5-15(6-10-17)19-13-14-20(16-7-11-18(24)12-8-16)22-4-2-1-3-21(19)22/h1-14H,23-24H2 |

InChI Key |

NWKRSRZBBCHTPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics for 4,4 Naphthalene 1,4 Diyl Dianiline

Established Synthetic Pathways and Precursor Chemistry

The construction of 4,4'-(naphthalene-1,4-diyl)dianiline relies on the coupling of a naphthalene (B1677914) core with two aniline (B41778) moieties. The selection of precursors is critical and is dictated by the chosen synthetic strategy.

For Buchwald-Hartwig amination , the typical precursors are a dihalogenated naphthalene and an aniline derivative. wikipedia.orgbeilstein-journals.org The most common starting points are 1,4-dibromonaphthalene (B41722) or 1,4-diiodonaphthalene, with the reactivity of the halide following the order I > Br > Cl. Aniline serves as the nitrogen source. The reaction is catalyzed by a palladium complex and requires a base to facilitate the deprotonation of the amine. wikipedia.org

In the case of the Ullmann condensation , the reaction can proceed from similar dihalonaphthalene precursors, but it is also feasible to start from 1,4-naphthalenediol. wikipedia.org When using a dihalonaphthalene, it is reacted with aniline in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org If 1,4-naphthalenediol is the starting material, it undergoes a double amination reaction with aniline, again facilitated by a copper catalyst.

A notable alternative approach involves the direct catalytic amination of naphthalene itself. Research has shown that naphthalene can be directly aminated to naphthylamine using hydroxylamine (B1172632) in the presence of a vanadium catalyst. researchgate.netrsc.orgrsc.org While this method offers high atom economy, achieving selective di-amination at the 1 and 4 positions to produce the target molecule can be challenging. researchgate.netdntb.gov.ua

Table 1: Key Precursors for the Synthesis of 4,4'-(Naphthalene-1,4-diyl)dianiline

| Precursor Class | Specific Examples | Synthetic Pathway |

| Naphthalene Core | 1,4-Dibromonaphthalene, 1,4-Dichloronaphthalene, 1,4-Naphthalenediol | Buchwald-Hartwig Amination, Ullmann Condensation |

| Amine Source | Aniline | Buchwald-Hartwig Amination, Ullmann Condensation |

| Direct Precursor | Naphthalene | Direct Catalytic Amination |

Exploration of Novel Synthetic Routes and Catalytic Systems

While the Buchwald-Hartwig and Ullmann reactions are well-established, research continues to explore novel catalytic systems to improve efficiency, reduce costs, and broaden the substrate scope.

In the realm of palladium-catalyzed reactions , significant advancements have been made in ligand development. The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination, influencing reaction rates and yields. wikipedia.org Generations of increasingly sophisticated ligands, such as those from the Buchwald and Hartwig groups, have enabled the coupling of a wider variety of aryl halides and amines under milder conditions. wikipedia.org For the synthesis of N,N'-diaryl-1,4-naphthalenediamines, catalyst systems comprising a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands are commonly employed. researchgate.net

For copper-catalyzed Ullmann-type reactions , modern advancements have focused on moving away from the harsh conditions of the classical Ullmann reaction, which often required stoichiometric amounts of copper and very high temperatures. wikipedia.orgresearchgate.net The use of soluble copper salts, such as copper(I) iodide (CuI), in conjunction with ligands like phenanthroline or various amino acids, can facilitate the reaction at lower temperatures. wikipedia.org

Recent research has also explored the use of nickel-based catalysts as a more earth-abundant and cost-effective alternative to palladium for C-N cross-coupling reactions. ntu.edu.tw These systems, often involving N-heterocyclic carbene (NHC) ligands, have shown promise in the amination of aryl chlorides.

Table 2: Examples of Catalytic Systems

| Synthetic Pathway | Catalyst | Ligand Examples |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, DPPF, XPhos, SPhos |

| Ullmann Condensation | CuI, Copper powder | Phenanthroline, N,N-Dimethylglycine |

| Novel Routes | Nickel(II) chloride | N-Heterocyclic Carbenes (NHCs) |

Mechanistic Investigations of 4,4'-(Naphthalene-1,4-diyl)dianiline Formation

The formation of 4,4'-(naphthalene-1,4-diyl)dianiline via cross-coupling reactions proceeds through well-studied catalytic cycles.

The Buchwald-Hartwig amination mechanism is generally accepted to involve a palladium(0)/palladium(II) cycle. wikipedia.orgresearchgate.net The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dihalonaphthalene to form a Pd(II) species.

Amine Coordination and Deprotonation: Aniline coordinates to the palladium center, and a base removes a proton from the amine nitrogen, forming a palladium-amido complex.

Reductive Elimination: The aryl and amido groups on the palladium complex couple, forming the C-N bond and regenerating the Pd(0) catalyst. This process occurs twice to form the final product.

The Ullmann condensation mechanism is less definitively understood but is thought to involve copper(I) and copper(III) intermediates. wikipedia.orgorganic-chemistry.org A plausible pathway includes:

Formation of a Copper Amide: The copper(I) catalyst reacts with aniline in the presence of a base to form a copper(I) amide.

Oxidative Addition: The dihalonaphthalene undergoes oxidative addition to the copper(I) amide, forming a copper(III) intermediate.

Reductive Elimination: The aryl and amino groups are eliminated from the copper(III) center, forming the C-N bond and regenerating a copper(I) species. This sequence is repeated for the second amination.

Optimization Strategies for Yield and Purity in Laboratory and Scalable Synthesis

Optimizing the synthesis of 4,4'-(naphthalene-1,4-diyl)dianiline is crucial for both laboratory-scale research and potential industrial applications. Key parameters that are manipulated to enhance yield and purity include the choice of catalyst, ligand, solvent, base, temperature, and reaction time.

For the Buchwald-Hartwig amination , the selection of the ligand is a primary optimization parameter. Bulky, electron-rich phosphine ligands generally promote the reductive elimination step, leading to higher turnover numbers and yields. wikipedia.org The choice of base is also critical; common bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃), with the strength of the base influencing the reaction rate. researchgate.net Solvents such as toluene, dioxane, and THF are frequently used. researchgate.net Microwave-assisted synthesis has also been shown to accelerate the reaction and improve yields in some cases. researchgate.netresearchgate.net

In the Ullmann condensation , optimization often involves screening different copper sources and ligands. The use of co-solvents and the careful control of temperature are important to prevent side reactions and decomposition, especially given the traditionally high temperatures required. wikipedia.org

The purification of the final product typically involves techniques such as column chromatography or recrystallization to remove unreacted starting materials, catalyst residues, and byproducts from single or double amination.

Table 3: General Optimization Parameters for the Synthesis of 4,4'-(Naphthalene-1,4-diyl)dianiline

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu powder |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Phenanthroline, amino acids |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | K₂CO₃, KOH |

| Solvent | Toluene, Dioxane, THF | DMF, NMP, Pyridine |

| Temperature | 80-120 °C | 150-220 °C (classical), lower with modern catalysts |

Theoretical and Computational Investigations of 4,4 Naphthalene 1,4 Diyl Dianiline

Quantum Chemical Studies on Molecular Geometry and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure of 4,4'-(Naphthalene-1,4-diyl)dianiline. These calculations optimize the molecular geometry to find the lowest energy conformation.

The optimized geometry would reveal critical bond lengths, bond angles, and dihedral angles. For instance, the C-N bond lengths and the geometry around the nitrogen atoms of the amine groups are important for understanding its reactivity in polymerization.

Table 1: Representative Optimized Geometrical Parameters for 4,4'-(Naphthalene-1,4-diyl)dianiline (Illustrative Data)

| Parameter | Value |

| Naphthalene (B1677914) C-C bond length | ~1.37 - 1.43 Å |

| Phenyl C-C bond length | ~1.39 - 1.41 Å |

| Naphthalene-Phenyl C-C bond length | ~1.48 Å |

| C-N bond length | ~1.41 Å |

| N-H bond length | ~1.01 Å |

| C-N-H bond angle | ~113° |

| H-N-H bond angle | ~110° |

| Naphthalene-Phenyl Dihedral Angle | ~40° - 50° |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic diamines.

Density Functional Theory (DFT) Analysis of Electronic Structure and Frontier Orbitals

DFT calculations are widely used to explore the electronic properties of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of paramount importance. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For 4,4'-(Naphthalene-1,4-diyl)dianiline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moieties, reflecting their electron-donating nature. The LUMO, on the other hand, is likely to be distributed across the electron-accepting naphthalene core. This separation of frontier orbitals is characteristic of donor-acceptor systems and influences their electronic and optical properties. A smaller HOMO-LUMO gap generally suggests higher reactivity and potential for electronic transitions at lower energies.

Table 2: Representative Frontier Orbital Energies for 4,4'-(Naphthalene-1,4-diyl)dianiline (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO | -5.20 |

| LUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 3.35 |

Note: These values are illustrative and based on DFT calculations for analogous compounds.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations can provide insights into the behavior of a large number of 4,4'-(Naphthalene-1,4-diyl)dianiline molecules in a condensed phase, such as in a crystal or an amorphous solid. These simulations model the movements of atoms and molecules over time, governed by a force field that describes the inter- and intramolecular forces.

MD simulations can reveal how these molecules pack together. Due to the planar and aromatic nature of the naphthalene core, π-π stacking interactions are expected to be a significant driving force for aggregation. The aniline groups can participate in hydrogen bonding (N-H···N), further influencing the packing arrangement. Understanding this aggregation behavior is critical for predicting the morphology and properties of materials derived from this monomer. The simulations can also provide information on the bulk properties like density and cohesive energy.

Computational Prediction of Reactivity and Polymerization Potential

The reactivity of 4,4'-(Naphthalene-1,4-diyl)dianiline, particularly its role as a diamine monomer in polyimide synthesis, can be computationally predicted. The nucleophilicity of the amine groups is a key factor. Reactivity indices derived from DFT, such as the Fukui functions and dual descriptors, can identify the most reactive sites in the molecule. For a diamine, the nitrogen atoms of the amino groups are the expected sites for electrophilic attack by a dianhydride during polymerization.

The polymerization potential can be further assessed by modeling the initial steps of the reaction with a dianhydride monomer. Computational chemistry can be used to calculate the activation energy barriers for the formation of the polyamide acid precursor, providing insights into the reaction kinetics. The rotational barriers around the C-N bonds and the naphthalene-phenyl bonds can also be calculated, which are important for the conformational flexibility of the resulting polymer chain.

Modeling of Spectroscopic Signatures and Electronic Transitions

Computational methods can predict various spectroscopic properties of 4,4'-(Naphthalene-1,4-diyl)dianiline, which can be compared with experimental data for validation of the theoretical models.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectrum. The calculations can identify the energies and intensities of the electronic transitions. For this molecule, transitions from the HOMO (on the aniline groups) to the LUMO (on the naphthalene core) would correspond to intramolecular charge transfer (ICT) bands in the UV-Vis spectrum.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies can be calculated using DFT. These calculations can help in the assignment of the peaks observed in experimental IR and Raman spectra. Key vibrational modes would include the N-H stretching of the amine groups, and the characteristic stretching modes of the aromatic rings.

Table 3: Representative Predicted Electronic Transitions for 4,4'-(Naphthalene-1,4-diyl)dianiline (Illustrative Data)

| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |

| S0 → S1 | ~370 | High | HOMO → LUMO (ICT) |

| S0 → S2 | ~320 | Medium | HOMO-1 → LUMO |

| S0 → S3 | ~280 | High | π → π* (Naphthalene) |

Note: These values are illustrative and based on TD-DFT calculations for similar aromatic molecules.

Polymerization Chemistry and Macromolecular Architectures Employing 4,4 Naphthalene 1,4 Diyl Dianiline

Synthesis of Polyimides Derived from 4,4'-(Naphthalene-1,4-diyl)dianiline

Polycondensation Mechanisms and Kinetic Studies

There is currently no available research specifically detailing the polycondensation mechanisms or kinetic studies for the synthesis of polyimides using 4,4'-(Naphthalene-1,4-diyl)dianiline.

Influence of Reaction Conditions on Polymerization Outcomes

Information regarding the influence of reaction conditions on the polymerization outcomes for polyimides derived from 4,4'-(Naphthalene-1,4-diyl)dianiline is not present in the available literature.

Synthesis of Polyamides Incorporating 4,4'-(Naphthalene-1,4-diyl)dianiline

Direct Polycondensation and Solution Polymerization Approaches

Specific studies on the direct polycondensation or solution polymerization of 4,4'-(Naphthalene-1,4-diyl)dianiline to form polyamides are not documented in current research.

Studies on Polymer Chain Growth and Microstructure Development

There is a lack of research on the polymer chain growth and microstructure development of polyamides synthesized from 4,4'-(Naphthalene-1,4-diyl)dianiline.

Formation of Covalent Organic Frameworks (COFs) from 4,4'-(Naphthalene-1,4-diyl)dianiline

The use of 4,4'-(Naphthalene-1,4-diyl)dianiline as a monomer for the synthesis of covalent organic frameworks has not been reported in the scientific literature.

Design Principles for Naphthalene-Dianiline Based COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. The design of COFs using 4,4'-(naphthalene-1,4-diyl)dianiline is guided by principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures.

Key design principles for COFs incorporating this naphthalene-dianiline monomer include:

Monomer Geometry and Symmetry: The C2 symmetry of 4,4'-(naphthalene-1,4-diyl)dianiline, combined with complementary linkers of appropriate symmetry (e.g., C3 or C4), dictates the resulting topology of the COF. This geometric control allows for the predictable formation of specific pore sizes and shapes within the framework.

Linkage Chemistry: The choice of linkage chemistry is crucial for the stability and functionality of the COF. Dynamic covalent bond formation, such as imine or β-ketoenamine linkages, is often employed. These reversible reactions allow for "error-checking" during the synthesis process, leading to highly crystalline and ordered materials. diva-portal.org

Functionality Integration: The naphthalene (B1677914) moiety itself imparts specific electronic and photophysical properties to the COF. Further functionality can be introduced either through the selection of a complementary linker bearing desired functional groups or through post-synthetic modification of the framework. acs.org

Investigation of Linkage Chemistry and Framework Formation

The formation of COFs from 4,4'-(naphthalene-1,4-diyl)dianiline relies on the creation of strong, stable covalent bonds to form the extended network. The most common and well-studied linkage chemistries in this context are imine and β-ketoenamine linkages.

Imine-Linked COFs:

The condensation reaction between the amine groups of 4,4'-(naphthalene-1,4-diyl)dianiline and the aldehyde groups of a complementary linker (e.g., a trialdehyde) forms imine (-C=N-) bonds. tcichemicals.com This reaction is reversible, which is a key aspect of dynamic covalent chemistry that facilitates the formation of crystalline frameworks. diva-portal.org The resulting imine-based COFs are often characterized by high porosity and thermal stability. tcichemicals.com

β-Ketoenamine-Linked COFs:

An alternative and often more stable linkage is the β-ketoenamine bond. This is formed through the reaction of the diamine with a linker containing 1,3-dicarbonyl functionalities. The resulting β-ketoenamine linkage benefits from keto-enol tautomerism, which imparts increased chemical stability, particularly towards acidic and basic conditions, compared to imine linkages. researchgate.net

The formation of the COF framework is a self-assembly process driven by the thermodynamic favorability of the extended, crystalline structure. The reaction is typically carried out under solvothermal conditions, where the reactants are heated in a high-boiling point solvent. This provides the necessary energy to overcome activation barriers and allows the reversible bond formation to proceed, leading to the gradual growth of the ordered COF crystals.

Copolymerization and Terpolymerization Strategies with Complementary Monomers

Beyond the synthesis of homopolymers or simple COFs, 4,4'-(naphthalene-1,4-diyl)dianiline can be incorporated into more complex macromolecular architectures through copolymerization and terpolymerization. These strategies involve the reaction of the naphthalene-based diamine with a mixture of other monomers to tailor the properties of the final material.

A common application of this approach is in the synthesis of high-performance polyimides. For instance, 4,4'-(naphthalene-1,4-diyl)dianiline can be copolymerized with other diamines, such as 4,4'-oxydianiline (B41483) (ODA), and a dianhydride like pyromellitic dianhydride (PMDA). mdpi.com By systematically varying the molar ratio of the naphthalene-containing diamine, it is possible to fine-tune the properties of the resulting polyimide films.

Table 1: Properties of Polyimide Films from Ternary Polymerization

| Monomer System | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Dielectric Constant (1 MHz) |

| PMDA/ODA | 81 | 2.14 | 3.21 |

| PMDA/ODA/NADA (5% NADA) | 96.41 | 2.45 | 2.82 |

Data sourced from a study on ternary polymerization of a naphthalene-containing diamine. mdpi.com

These copolymerization strategies allow for the creation of materials that balance desirable properties from different monomers. For example, the introduction of the rigid naphthalene unit can enhance thermal stability and mechanical strength, while a more flexible co-monomer can improve processability and film-forming capabilities. researchgate.net

Terpolymerization, the polymerization of three or more distinct monomers, offers even greater control over the final properties. In the context of polyimides, this could involve using 4,4'-(naphthalene-1,4-diyl)dianiline with two other diamines or a combination of different dianhydrides. This approach is particularly useful for developing materials for specialized applications, such as flexible electronics, where a precise combination of thermal, mechanical, and dielectric properties is required. rsc.org

Post-Polymerization Modification and Functionalization of Derived Materials

Post-polymerization modification (PPM) is a powerful technique for introducing new functionalities into polymers that are already formed. nih.gov This approach allows for the incorporation of chemical groups that might not be stable under the initial polymerization conditions. For materials derived from 4,4'-(naphthalene-1,4-diyl)dianiline, PPM can be used to further enhance their properties or introduce new capabilities.

For polymers with reactive sites, such as polyimides, chemical transformations can be carried out on the polymer backbone. For example, if the polymer backbone contains groups amenable to chemical change, they can be targeted for modification. While the naphthalene and aniline (B41778) units themselves are relatively inert, co-monomers can be chosen that introduce reactive handles for PPM.

In the context of COFs derived from 4,4'-(naphthalene-1,4-diyl)dianiline, the framework itself can be modified. For instance, if the complementary linker used in the COF synthesis contains a reactive group, this group can be chemically altered after the COF has been formed. This allows for the precise placement of functional groups within the ordered pores of the COF, which can be advantageous for applications in catalysis, sensing, and separations. acs.org

Common PPM strategies that could be applied to polymers and COFs containing this monomer include:

Metalation: Introduction of metal ions or nanoparticles into the porous structure of a COF for catalytic applications.

Acid/Base Functionalization: Grafting of acidic or basic groups to enhance performance in catalysis or gas sorption.

Introduction of Chiral Moieties: For applications in enantioselective separations or catalysis.

These modifications leverage the robust and stable framework provided by the polymerization of 4,4'-(naphthalene-1,4-diyl)dianiline, adding another layer of versatility to the materials derived from this important monomer.

Advanced Material Development and Functional Applications of 4,4 Naphthalene 1,4 Diyl Dianiline Based Polymers

Optoelectronic Materials: Charge Transport and Photophysical Properties

The integration of the naphthalene-1,4-diyl moiety into polymer backbones presents a compelling strategy for the development of advanced optoelectronic materials. The inherent photophysical properties and charge-carrying potential of the naphthalene (B1677914) unit make these polymers promising candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Investigation of Hole-Transporting Capabilities in Polymer Films

While specific studies on the hole-transporting capabilities of polymers exclusively derived from 4,4'-(naphthalene-1,4-diyl)dianiline are limited, research on related naphthalene-based polyimides provides valuable insights. Naphthalene-containing polymers are investigated for their potential in electronic applications, where the naphthalene unit can facilitate charge transport. For instance, certain N-functionalized naphthalene bisimides have demonstrated p-type behavior with hole mobilities reaching 1.0 x 10⁻⁴ cm² V⁻¹ s⁻¹. mdpi.com In contrast, core-substituted naphthalene bisimides have exhibited ambipolar behavior, with hole mobilities of 1.5 x 10⁻³ cm² V⁻¹ s⁻¹. mdpi.com The introduction of a naphthalene ring into a polyimide backbone is believed to enhance the regularity of the polymer chains, which can positively influence charge transport properties. The specific 1,4-substitution pattern in 4,4'-(naphthalene-1,4-diyl)dianiline is expected to create a linear and rigid polymer chain, a feature that is generally favorable for efficient intermolecular charge hopping. Further research is necessary to specifically quantify the hole mobility in thin films of polymers synthesized from this diamine to fully assess their potential as hole-transporting materials.

Fluorescence and Luminescence Studies in OLED and OPV Applications

Polymers incorporating the 1,4-naphthalene moiety have been explored as blue-emitting materials in OLEDs. rsc.org The rigid structure of the naphthalene unit can lead to high photoluminescence quantum yields and good color purity. In one study, copolymers based on 1,4-naphthalene were designed and synthesized, and their electroluminescent properties were investigated in poly(9-vinyl carbazole) (PVK)-based OLEDs. rsc.org By tuning the comonomer, the emission color and device performance could be effectively manipulated. rsc.org

For instance, a copolymer of 1,4-naphthalene and a triphenylamine-substituted fluorene (B118485) (PNP(1,4)-TF), when blended with PVK, resulted in blue-emitting OLEDs with enhanced luminance efficiency and external quantum efficiency (EQE). rsc.org The twisted geometry of this copolymer helped to reduce molecular aggregation, thereby minimizing fluorescence quenching in the solid state. rsc.org The photophysical properties of such copolymers are summarized in the table below.

| Polymer | Absorption Max (nm) | Photoluminescence Max (nm) | Stokes Shift (nm) |

| PNP(1,4)-PT | ~320 | ~430 | 110 |

| PNP(1,4)-TF | ~330 | ~394 | 64 |

| PNP(1,4)-ANT | ~310 | ~425 | 115 |

Data compiled from a study on 1,4-naphthalene-based copolymers for OLEDs. rsc.org

These findings suggest that polymers derived from 4,4'-(naphthalene-1,4-diyl)dianiline could exhibit interesting fluorescence and luminescence properties, making them worthy of investigation for OLED and OPV applications. The specific electronic and steric effects of the dianiline structure would further influence the photophysical behavior of the resulting polymers.

High-Performance Engineering Plastics: Mechanical and Thermal Behavior of Derived Polymers

The incorporation of the rigid and thermally stable naphthalene-1,4-diyl unit into a polymer backbone is anticipated to yield high-performance engineering plastics with excellent mechanical strength and thermal resistance. Polyimides, a class of polymers known for their outstanding performance, are a key area of investigation for derivatives of 4,4'-(naphthalene-1,4-diyl)dianiline.

Structure-Property Relationships in Naphthalene-Dianiline Polymers

The properties of polyimides are strongly dependent on the chemical structure of their constituent diamine and dianhydride monomers. The introduction of a naphthalene ring into the polyimide backbone has been shown to enhance thermal stability and mechanical properties. In a study on polyimides synthesized from a related diamine, 4,4'-(2,6-naphthalenediyl)bis[benzenamine] (NADA), with pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (B41483) (ODA), the resulting terpolymer films exhibited improved properties compared to the base polyimide without the naphthalene moiety. mdpi.com

The rigid nature of the naphthalene unit contributes to a higher glass transition temperature (Tg) and improved thermal decomposition temperatures. For example, a polyimide containing 20 mol% of the naphthalene-based diamine showed a Tg of 381 °C and a 5% weight loss temperature (Td5%) of 569 °C. mdpi.com The mechanical properties were also enhanced, with a tensile strength of 96.41 MPa and a modulus of elasticity of 2.45 GPa. mdpi.com These improvements are attributed to the increased regularity and enhanced intermolecular interactions of the polymer chains due to the presence of the naphthalene ring. mdpi.com

| Property | PI-0 (0% NADA) | PI-1 (5% NADA) | PI-2 (10% NADA) | PI-3 (15% NADA) | PI-4 (20% NADA) |

| Tensile Strength (MPa) | 81.34 | 85.62 | 90.15 | 93.28 | 96.41 |

| Modulus of Elasticity (GPa) | 2.14 | 2.21 | 2.33 | 2.41 | 2.45 |

| Elongation at Break (%) | 21.16 | 19.53 | 18.21 | 17.14 | 16.51 |

| Tg (°C) | 365 | 370 | 375 | 378 | 381 |

| Td5% (°C) | 553 | 558 | 562 | 566 | 569 |

Data for polyimides derived from a 2,6-naphthalene-based diamine, providing an indication of the expected properties for 1,4-naphthalene-based analogues. mdpi.com

Research on Polymer Film Formation and Morphological Control

The formation of high-quality, uniform films is crucial for the application of these polymers in various technologies. The solubility of the polymer and its ability to form amorphous or semi-crystalline films are key factors. Polyimides derived from naphthalene-containing diamines have been shown to form flexible and tough films. researchgate.net The morphology of these films, as investigated by X-ray diffraction, is often amorphous, which can be advantageous for processability and optical transparency. rsc.org

The introduction of bulky side groups or flexible linkages into the polymer backbone can be a strategy to control solubility and morphology. However, the rigid and linear nature of polymers derived from 4,4'-(naphthalene-1,4-diyl)dianiline might lead to strong intermolecular packing, potentially resulting in lower solubility but higher crystallinity. The processing conditions, such as the solvent used for casting and the thermal curing cycle, play a significant role in the final morphology and properties of the polymer films. Further research is needed to explore the specific film-forming characteristics and morphological control of polymers based on 4,4'-(naphthalene-1,4-diyl)dianiline to optimize their performance for specific applications.

Advanced Characterization Methodologies for 4,4 Naphthalene 1,4 Diyl Dianiline Derived Polymers

Spectroscopic Analysis for Polymer Structure and Conformation (e.g., Solid-State NMR, Raman Spectroscopy)

Spectroscopic methods are fundamental in confirming the successful synthesis and elucidating the detailed molecular structure of polymers.

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for characterizing the structure of insoluble, amorphous, or semi-crystalline polymers. For aromatic polyamides and polyimides derived from naphthalene-based diamines, ¹³C solid-state NMR is particularly informative. It can confirm the formation of imide or amide linkages by identifying the characteristic chemical shifts of the carbonyl carbons. For instance, in a study of an aromatic polyamide synthesized from 4,4'-diaminobenzanilide, the characteristic peak of the carbon atoms in the amide group was identified at 166 ppm, confirming the polymer's backbone structure. scirp.org

Raman Spectroscopy complements infrared (IR) spectroscopy by providing information about the vibrational modes of a molecule. It is highly sensitive to the vibrations of non-polar bonds and symmetric molecular units, which are abundant in aromatic polymers. In the analysis of polymeric p-benzoyl-4,4'-diaminobenzoylaniline, Raman spectroscopy identified bands near 1100–1276 cm⁻¹ corresponding to the para-substituted benzene (B151609) ring and a C-H stretching vibration peak at 2977 cm⁻¹. scirp.org The amide I band's characteristic absorption, related to C=O stretching, was observed near 1604 cm⁻¹. scirp.org These specific signals help to confirm the molecular structure and the arrangement of the aromatic units within the polymer chain. scirp.org

Thermal Analysis Techniques for Polymer Transitions and Degradation Mechanisms (e.g., DSC, TGA, DMA)

Thermal analysis is critical for determining the operational temperature limits and processing conditions for high-performance polymers.

Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of polymers. The Tg is a crucial parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. For polyimides derived from naphthalene-containing diamines, the Tg is typically high, reflecting the rigidity of the polymer backbone. For example, polyimides synthesized from 2,6-bis(4-aminophenoxy)naphthalene exhibited Tg values between 255 and 295 °C. researchgate.net The introduction of rigid naphthalene (B1677914) units into a polyimide backbone has been shown to elevate the glass transition temperature. mdpi.com In some cases, DSC measurements for polyamides derived from diamines with bulky side groups have shown high glass transition temperatures ranging from 236 to 319 °C. researchgate.net

Thermogravimetric Analysis (TGA) evaluates the thermal stability and degradation profile of a polymer by measuring its weight loss as a function of temperature. Naphthalene-based polyimides are known for their exceptional thermal stability. TGA results typically show the temperature at which 5% or 10% weight loss occurs (Td5% or Td10%), indicating the onset of thermal decomposition. Polyimides derived from 4,4′-(naphthalen-1-ylmethylene)dianiline and its substituted analogues show decomposition temperatures (Td5%) of over 510 °C. rsc.org Similarly, polyimides based on 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride have Td5% values ranging from 522 to 553 °C in both air and nitrogen atmospheres. mdpi.com Polyimides derived from 2,6-bis(4-aminophenoxy)naphthalene showed 10% weight loss temperatures in the range of 543–563 °C in nitrogen. researchgate.net

Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties of polymers, measuring the storage modulus (stiffness) and loss modulus (energy dissipation) as a function of temperature. The peak of the tan δ curve from DMA is often used to determine the Tg.

| Polymer System | Tg (°C) | Td5% (°C) | Td10% (°C) | Atmosphere | Source |

| Polyimides from BAN-3 | >290 | >510 | - | Nitrogen | rsc.org |

| Polyimides from NADA/ODA/PMDA | 381 | 569 | - | - | mdpi.com |

| Polyimides from HQDPA | 190-214 | 522-547 | - | Air | mdpi.com |

| Polyimides from DAPON | 223-285 | - | 557-581 | Air/Nitrogen | researchgate.net |

| Polyimides from 2,6-BAPON | 255-295 | - | 535-563 | Air/Nitrogen | researchgate.net |

| Polyamides with fluorenylidene groups | 236-319 | >460 | - | - | researchgate.net |

Note: BAN-3 is 4,4′-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline); NADA is 4,4′-(2,6-naphthalenediyl)bis[benzenamine]; ODA is 4,4′-oxydianiline; PMDA is pyromellitic dianhydride; HQDPA is 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride; DAPON is 4,4′-(2,7-naphthylenedioxy)dianiline; 2,6-BAPON is 2,6-bis(4-aminophenoxy)naphthalene.

Morphological and Nanostructural Characterization (e.g., SEM, TEM, AFM, XRD of polymers)

The morphology and nanostructure of polymers at various length scales dictate their bulk physical and mechanical properties.

X-Ray Diffraction (XRD) is used to analyze the degree of crystallinity and the packing arrangement of polymer chains. For polymers derived from 4,4'-(naphthalene-1,4-diyl)dianiline, XRD patterns can distinguish between amorphous and semi-crystalline structures. The introduction of the rigid naphthalene ring structure can lead to more ordered packing, although many high-performance aromatic polyimides remain largely amorphous, which is often desirable for solubility and film formation. mdpi.comresearchgate.net Studies on polyimides containing a 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA) monomer showed that the introduction of the rigid naphthalene structure led to tighter molecular chain stacking. mdpi.com Conversely, some polyimides, such as those derived from 4,4′-(2,7-naphthylenedioxy)dianiline and certain dianhydrides, are semi-crystalline. researchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the surface and bulk morphology of the polymer films. SEM provides topographical information and can reveal the texture and porosity of a film surface. scirp.org TEM, requiring very thin sections, can reveal nanoscale features, such as phase separation in polymer blends or the dispersion of nanofillers.

Atomic Force Microscopy (AFM) offers high-resolution imaging of surface topography. It is particularly useful for characterizing the surface roughness of thin films, which is a critical parameter for applications in electronics and as alignment layers for liquid crystal displays.

Electrochemical Characterization for Redox Behavior and Energy Levels (e.g., Cyclic Voltammetry)

For applications in electronics, such as electrochromic devices or as charge-transport layers in OLEDs, understanding the electrochemical behavior of these polymers is crucial.

Cyclic Voltammetry (CV) is the primary technique used to study the redox properties of electroactive polymers. By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of a material. From these potentials, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. Polyimides containing triphenylamine (B166846) or pyrenylamine units, which are structurally related to the naphthalene-dianiline core, exhibit reversible electrochemical oxidation processes. researchgate.netresearchgate.net For example, pyrenylamine-based polyimides show quasi-reversible one-electron reductions at potentials (Epc) of -1.00 V and -1.48 V. researchgate.net The electrochemical behavior is highly dependent on the specific dianhydride used in the polymerization. researchgate.netresearchgate.net The stability of the oxidized and reduced states is critical for the performance and lifetime of electrochromic or electronic devices. mdpi.com

| Polymer System | Oxidation Potential (V) | Reduction Potential (V) | Notes | Source |

| Polyimide 3a (Pyrenylamine-based) | - | -1.00, -1.48 | Quasi-reversible reduction | researchgate.net |

| Polyimide 4b (Naphthyldiphenylamine-based) | - | -0.51, -1.20 | Quasi-reversible reduction | researchgate.net |

Optical Spectroscopy for Electronic and Photophysical Properties of Materials (e.g., UV-Vis, Photoluminescence)

Optical spectroscopy investigates how the polymers interact with light, revealing their electronic structure and suitability for optoelectronic applications.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of light from the ultraviolet to the visible range. The absorption spectrum provides information about the electronic transitions within the polymer. The cut-off wavelength (λ_cut-off) is a key parameter, indicating the edge of transparency. For many polyimides derived from naphthalene-containing diamines, the goal is high optical transparency (low absorption in the visible range) for applications like flexible displays. rsc.org Polyimides based on 4,4′-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) show high transparency with transmittances over 86% at 450 nm. rsc.org The absorption maxima for 1,4-naphthalene-based copolymers are typically in the 310-330 nm range, attributed to π-π* transitions. mdpi.com

Photoluminescence (PL) Spectroscopy measures the emission of light from a material after it has absorbed photons. The PL spectrum reveals the energy of the emitted photons and provides insights into the excited-state properties of the polymer. The difference between the absorption and emission maxima (Stokes shift) is an important characteristic. Naphthalene-based copolymers have been shown to emit light across the visible spectrum, with emission peaks tunable by altering the co-monomer. mdpi.com For example, different 1,4-naphthalene-based copolymers exhibited emission maxima at 426 nm, 474 nm, and 496 nm. mdpi.com The suppression of intermolecular interactions in the solid state is crucial for maintaining high photoluminescence quantum yields. whiterose.ac.uk

| Polymer System | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Transmittance | Source |

| PNP(1,4)-TF | 310-330 | 426 | - | mdpi.com |

| PNP(1,4)-ANT | 310-330 | 474 | - | mdpi.com |

| PNP(1,4)-PT | 310-330 | 496 | - | mdpi.com |

| Polyimides from BAN-3 | - | - | >86% @ 450 nm | rsc.org |

| Polyimide Films | λ_cut-off: 357-391 nm | - | 29-90% @ 450 nm | researchgate.net |

| PI-N6 Films | λ_cut-off: 400-700 nm | - | >95% | rsc.org |

Note: PNP(1,4)-TF, PNP(1,4)-ANT, and PNP(1,4)-PT are 1,4-naphthalene-based copolymers with different co-monomers. BAN-3 is 4,4′-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline). PI-N6 is a polyimide from 6-hexyloxy-naphthalen-3′,5′-diaminobenzoate.

Rheological Studies for Processing and Film Formation Characteristics

Rheological studies are essential for understanding the flow behavior of polymer solutions or melts, which is critical for optimizing processing techniques like spin-coating, casting, or extrusion. Key parameters include viscosity and its dependence on shear rate, temperature, and polymer concentration. The inherent viscosity of poly(amic acid) precursors is often measured as an indicator of molecular weight. researchgate.netkoreascience.kr For example, poly(amic acid)s based on 4,4′-(2,7-naphthylenedioxy)dianiline had inherent viscosities between 0.63 and 1.94 dL/g. researchgate.net Semicrystalline polyimides designed for melt processing require a careful balance of molecular weight to achieve suitable melt viscosity while maintaining good mechanical properties. mdpi.com These studies are vital for ensuring the formation of uniform, defect-free films and components.

Table of Compounds Mentioned

| Abbreviation / Common Name | Full Chemical Name |

| 4,4'-(Naphthalene-1,4-diyl)dianiline | 4,4'-(Naphthalene-1,4-diyl)dianiline |

| BAN-1 | 4,4′-(naphthalen-1-ylmethylene)dianiline |

| BAN-2 | 4,4′-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) |

| BAN-3 | 4,4′-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) |

| NADA | 4,4′-(2,6-naphthalenediyl)bis[benzenamine] |

| ODA | 4,4′-oxydianiline |

| PMDA | Pyromellitic dianhydride |

| HQDPA | 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride |

| DAPON | 4,4′-(2,7-naphthylenedioxy)dianiline |

| 2,6-BAPON | 2,6-bis(4-aminophenoxy)naphthalene |

| 4,4'-DABA | 4,4'-diaminobenzanilide |

| TPC | Terephthaloyl chloride |

| PNP(1,4)-TF | Poly(1,4-naphthalene-alt-triphenylamine substituted fluorene) |

| PNP(1,4)-ANT | Poly(1,4-naphthalene-alt-anthanthrene) |

| PNP(1,4)-PT | Poly(1,4-naphthalene-alt-phenothiazine) |

| PI-N6 | Polyimide from 6-hexyloxy-naphthalen-3′,5′-diaminobenzoate, 3,3′-dimethyl-4,4′-methylenediamine and 4,4′-oxydiphthalic anhydride |

Future Research Directions and Translational Perspectives

Sustainable and Green Chemistry Approaches for Synthesis and Polymerization

The industrial viability of polymers derived from 4,4'-(Naphthalene-1,4-diyl)dianiline is intrinsically linked to the development of environmentally benign and efficient manufacturing processes. Green chemistry principles offer a roadmap for future research in this area.

For Monomer Synthesis: Future efforts will likely focus on replacing traditional multi-step, catalyst-heavy synthetic routes for aromatic diamines with more sustainable alternatives. This includes exploring direct C-N coupling reactions that exhibit high atom economy, minimizing waste. wikipedia.orgprimescholars.com The use of heterogeneous catalysts that can be easily recovered and recycled, instead of corrosive and problematic homogeneous catalysts like HCl, is a key objective. rsc.org

For Polymerization: The conventional two-stage polycondensation method for producing polyimides from diamine monomers often relies on high-boiling-point, toxic aprotic solvents. Future research will pivot towards greener polymerization techniques:

Microwave-Assisted Polymerization: This method has shown significant promise for synthesizing polyimides, including those with naphthalene (B1677914) units. rsc.orgresearchgate.net It offers substantial advantages such as drastically reduced reaction times (from hours to minutes), lower energy consumption, and often leads to higher yields and reduced side reactions. rsc.orgresearchgate.netacs.org

Solvent-Free and High-Solid-Content Approaches: Developing solvent-free melt polycondensation or high-solid-content polymerization would dramatically reduce solvent waste, a major issue in polymer manufacturing.

Use of Greener Solvents: Research into benign and renewable solvents, such as ionic liquids or supercritical carbon dioxide, could provide viable alternatives to traditional solvents. acs.org

Achieving high atom economy will be a guiding principle, designing reactions where the maximum number of reactant atoms are incorporated into the final polymer. primescholars.comrsc.org

Computational Design and High-Throughput Screening for Novel Material Discovery

Before committing to resource-intensive laboratory synthesis, computational modeling provides a powerful tool to predict the properties and guide the design of new materials derived from 4,4'-(Naphthalene-1,4-diyl)dianiline.

Density Functional Theory (DFT) Calculations: DFT is an invaluable method for understanding the fundamental electronic structure of both the monomer and its resulting polymers. nih.govresearchgate.net Researchers can use DFT to:

Calculate and predict Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for determining the electronic and optical properties of the material. researchgate.netnih.govacs.org

Model the molecular geometry and torsional angles of the polymer backbone, which influence polymer packing, solubility, and charge transport characteristics. researchgate.net

Simulate the effects of adding different functional groups to the diamine or copolymerizing it with other monomers to tailor properties like the dielectric constant or optical transparency. researchgate.netmdpi.com

High-Throughput Screening: Computational screening protocols can rapidly evaluate a large virtual library of potential polymer structures derived from 4,4'-(Naphthalene-1,4-diyl)dianiline. By calculating key metrics—such as bandgap, charge mobility, and thermal stability—for numerous candidate structures, researchers can efficiently identify the most promising materials for specific applications, such as electronics or optics, thereby accelerating the discovery of novel high-performance materials. nih.gov This approach has been effectively used to screen for high-mobility organic semiconductors and can be adapted for polyimides. researchgate.net

Integration into Next-Generation Organic Electronic and Photonic Devices

The rigid, electron-rich naphthalene core of 4,4'-(Naphthalene-1,4-diyl)dianiline makes its derivative polymers highly attractive for use in advanced electronic and photonic devices.

Organic Light-Emitting Diodes (OLEDs): The 1,4-naphthalene unit is a recognized building block for constructing conjugated polymers for blue-color OLEDs. researchgate.netmdpi.com Copolymers made using this diamine are rarely studied but hold promise for creating materials with twisted backbones that reduce fluorescence quenching in the solid state. mdpi.com Future research will involve copolymerizing 4,4'-(Naphthalene-1,4-diyl)dianiline with various non-planar comonomers to fine-tune the emission color and improve device efficiency and stability. The goal is to develop deep-blue emitters that meet the stringent requirements for next-generation ultra-high-definition displays, such as the Rec. 2020 standard. rsc.org

Organic Field-Effect Transistors (OFETs): Naphthalene-based materials, particularly naphthalene diimides (NDIs), are well-known for their excellent n-channel semiconductor properties. gatech.edu While this dianiline is electron-donating, its incorporation into polymers like polyimides can create materials with tailored charge transport capabilities. Research into polyimides derived from 4,4'-(Naphthalene-1,4-diyl)dianiline could lead to new dielectrics or semiconductor materials with improved thermal stability and processability for flexible electronics. mdpi.com

The table below outlines potential properties of polymers derived from naphthalene-based diamines, indicating research targets for materials based on 4,4'-(Naphthalene-1,4-diyl)dianiline.

| Property | Target Value/Characteristic | Relevance to Devices |

| Glass Transition Temp. (Tg) | > 290 °C | High thermal stability for device operation and manufacturing. rsc.org |

| Decomposition Temp. (Td5%) | > 510 °C | Ensures material integrity during high-temperature processing. rsc.org |

| Dielectric Constant (Dk) | 2.8 - 3.2 (at 1 MHz) | Low Dk is crucial for high-speed signal transmission in microelectronics. mdpi.com |

| Optical Transparency | > 85% at 450 nm | Essential for applications in displays and transparent electronics. rsc.org |

| LUMO Energy Level | Tunable (-2.3 to -2.6 eV) | Critical for efficient electron injection in OLEDs and OFETs. nih.gov |

| Emission Wavelength (λEL) | ≤ 434 nm (Deep-Blue) | Key for achieving high color purity in full-color displays. rsc.org |

Exploration of Bio-related and Smart Material Applications

The inherent properties of polymers derived from 4,4'-(Naphthalene-1,4-diyl)dianiline, such as thermal stability and chemical resistance, open avenues for their use in demanding biomedical and smart material contexts.

Biomedical Applications: Polyimides are increasingly explored for biomedical uses due to their excellent mechanical properties and biocompatibility. researchgate.netnih.gov Future research could focus on:

Implantable Devices: The high stability of polyimides makes them suitable candidates for substrates in implantable neural electrodes or other electronic sensors where long-term biostability is required. nih.gov

Drug Delivery Systems: Functionalizing the polymer backbone could create smart drug delivery vehicles that respond to specific biological triggers. researchgate.net

Antibacterial Surfaces: Incorporating specific moieties could impart antibacterial properties to the polyimide, making it useful for medical instruments or coatings. researchgate.net

Smart Materials and Sensors: The naphthalene moiety is an excellent fluorophore, making it a key component in fluorescent sensors. nih.gov Polymers incorporating the 4,4'-(Naphthalene-1,4-diyl)dianiline unit could be developed as:

Chemical Sensors: These polymers could exhibit vapochromism or solvatochromism, where their fluorescence changes upon exposure to specific chemical vapors or solvents, such as aromatic hydrocarbons. researchgate.nettandfonline.com

Ion Sensors: By incorporating specific binding sites, these polymers could act as highly selective fluorescent sensors for metal ions like Al³⁺, Cu²⁺, or Fe³⁺ in aqueous solutions or even within living cells. rsc.orgresearchgate.net

Stimuli-Responsive Materials: The combination of the rigid naphthalene unit with flexible polymer chains could lead to materials that change their shape or properties in response to external stimuli like light, heat, or pH, with applications in actuators or adaptive optics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.